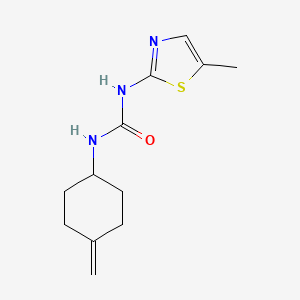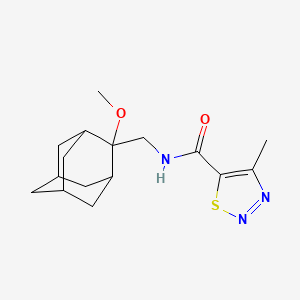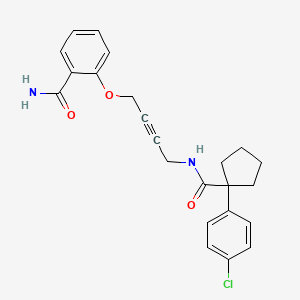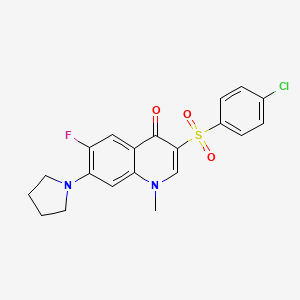
3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MTMU and has a unique chemical structure that makes it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies have focused on the synthesis of heterocyclic compounds, including urea derivatives, employing methods such as microwave irradiation and conventional heating for efficient synthesis. For instance, Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds under solvent conditions, highlighting the benefits of microwave irradiation over conventional heating in terms of reaction time (Li & Chen, 2008). Moreover, Fülöp et al. (1985) explored the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols, providing insights into the stereochemical aspects of these reactions (Fülöp, Bernáth, & Sohár, 1985).
Biological Activities
Research has also been conducted on the potential biological activities of urea derivatives. Ram et al. (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential for developing antiparasitic agents (Ram et al., 1984). Chavan and Pai (2007) synthesized 1,3-substituted urea derivatives to evaluate their antidiabetic and antibacterial activities, although the compounds exhibited marginal activity against the selected models (Chavan & Pai, 2007).
Structural and Mechanistic Studies
Further studies have delved into the structural and mechanistic aspects of urea derivatives. Butler and Hussain (1981) investigated the reactions of urea and its derivatives with acyloins and butane-2,3-dione, proposing a reaction mechanism involving the formation of an oxetan ring, providing valuable insights into the chemistry of urea compounds (Butler & Hussain, 1981).
Propiedades
IUPAC Name |
1-(4-methylidenecyclohexyl)-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-8-3-5-10(6-4-8)14-11(16)15-12-13-7-9(2)17-12/h7,10H,1,3-6H2,2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMPXQQVQPTIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)
![Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2703462.png)

![N-[[4-(2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2703465.png)

![2,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2703469.png)


![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)
